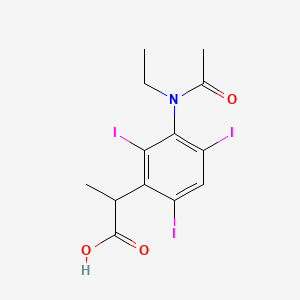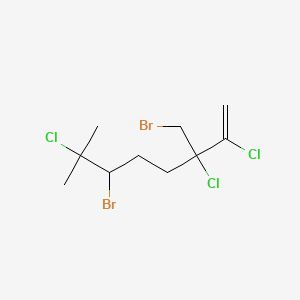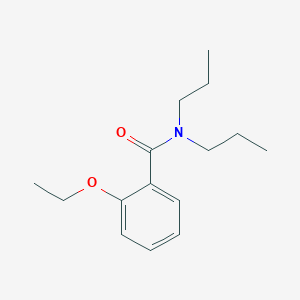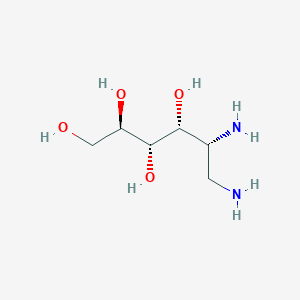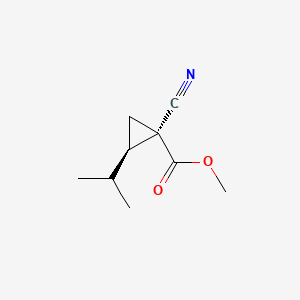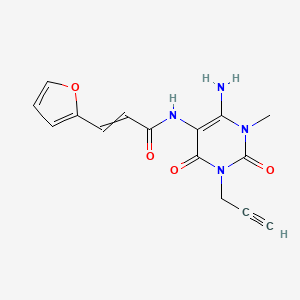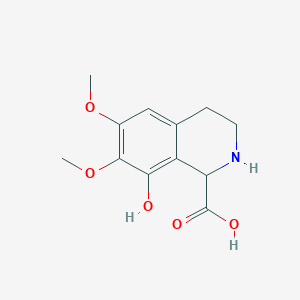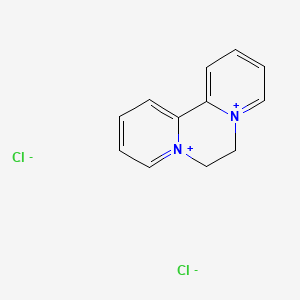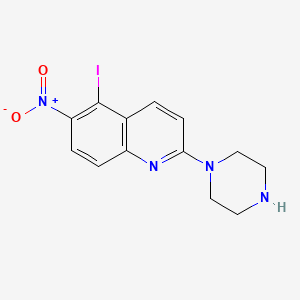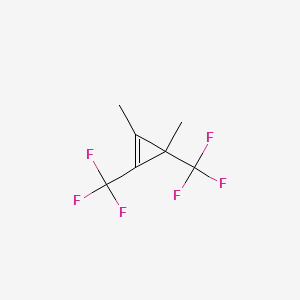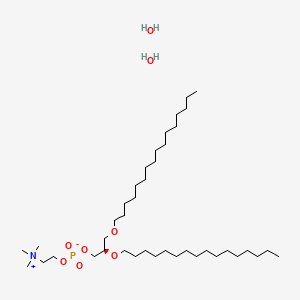
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is a synthetic phospholipid compound. . This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it an essential component in the formation of lipid bilayers and liposomes, which are crucial in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid (palmitic acid) to form dihexadecylglycerol. This intermediate is then phosphorylated using phosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphocholine moiety. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis Reactions: These reactions require either acidic or basic aqueous solutions and are often conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphocholine derivatives and glycerol derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and vesicle formation . The molecular targets include phospholipases and other enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the length of the fatty acid chains.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, resulting in different physical properties.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting its fluidity and function in membranes.
Uniqueness
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and liposomes makes it particularly valuable in drug delivery and membrane studies .
Propriétés
Formule moléculaire |
C40H88NO8P |
|---|---|
Poids moléculaire |
742.1 g/mol |
Nom IUPAC |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C40H84NO6P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h40H,6-39H2,1-5H3;2*1H2/t40-;;/m1../s1 |
Clé InChI |
QKMBRFNLUNBYNN-AGYFHCNHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


